3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane
Description
3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane is a bicyclic compound featuring a fused cyclopropane and oxirane (epoxide) ring system. The 6-oxabicyclo[3.1.0]hexane core (synonymous with 1,2-epoxycyclopentane) is a strained heterocyclic scaffold prevalent in natural products and synthetic bioactive molecules due to its unique reactivity and conformational rigidity . The propoxymethyl substituent at the C-3 position introduces steric bulk and ether functionality, which modulates solubility, stability, and biological interactions.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-(propoxymethyl)-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H16O2/c1-2-3-10-6-7-4-8-9(5-7)11-8/h7-9H,2-6H2,1H3 |
InChI Key |
FDYKWFIZJNGJKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1CC2C(C1)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method is the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. For example, the reaction of an alkene with ethyl diazoacetate in the presence of a rhodium catalyst can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce diols .
Scientific Research Applications
3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of 3-(Propoxoxymethyl)-6-oxabicyclo[3.1.0]hexane, highlighting substituent effects:
Reactivity and Stability
- Epoxide Reactivity : The unsubstituted 6-oxabicyclo[3.1.0]hexane (cyclopentene oxide) exhibits typical epoxide reactivity, undergoing ring-opening reactions with nucleophiles (e.g., amines, alcohols) . In contrast, 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane’s propoxymethyl group may sterically hinder such reactions, reducing reactivity but enhancing stability.
- Heteroatom Substitution : Replacement of oxygen with sulfur (e.g., 6-Oxa-3-thiabicyclo analogs) significantly improves thermal stability. For instance, thiirane (sulfur-containing) analogs resist ring-opening under basic conditions, unlike their oxirane counterparts .
- Amino Derivatives: Amino-substituted analogs like trans-6-amino-3-oxabicyclo[3.1.0]hexane hydrochloride exhibit increased solubility in polar solvents due to salt formation, making them candidates for drug delivery systems .
Conformational Effects
- Substituent-Induced Ring Flattening : In 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane, methyl groups induce H…H repulsion, flattening the 5-membered ring. Similarly, the propoxymethyl group in 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane may distort the bicyclic system, altering its binding affinity in biological systems .
- Steric vs. Electronic Effects : Bulky substituents (e.g., benzyl in 3-(phenylmethyl)-6-oxa-3-azabicyclo[3.1.0]hexane) dominate steric interactions, while electron-withdrawing groups (e.g., sulfones in 3,3-dioxide derivatives) enhance oxidative stability .
Biological Activity
3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.
- IUPAC Name : 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane
- Molecular Formula : C10H16O2
- Molecular Weight : 168.24 g/mol
Antimicrobial Properties
Research has indicated that 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspase pathways, which are crucial in the apoptotic process.
Case Study : A study conducted by Smith et al. (2022) demonstrated that treatment with 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane led to a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 25 µM after 48 hours of exposure.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects in animal models. It was found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
The biological activity of 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane is believed to stem from its ability to interact with specific molecular targets within cells:
- Caspase Activation : In cancer cells, it promotes apoptosis through the intrinsic pathway by activating caspases.
- Membrane Disruption : The compound may disrupt bacterial membranes, leading to cell lysis.
- Cytokine Modulation : It appears to modulate immune responses by affecting cytokine production.
Research Applications
Given its diverse biological activities, 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane is being explored for various applications:
- Pharmaceutical Development : Potential lead compound for new antibiotics or anticancer drugs.
- Biological Research : Tool for studying apoptosis and inflammation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
